Methyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride Methyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1779974-06-9
VCID: VC11680522
InChI: InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-2-3-10-4-7(5,8)9;/h5,10H,2-4H2,1H3;1H
SMILES: COC(=O)C1CCNCC1(F)F.Cl
Molecular Formula: C7H12ClF2NO2
Molecular Weight: 215.62 g/mol

Methyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride

CAS No.: 1779974-06-9

Cat. No.: VC11680522

Molecular Formula: C7H12ClF2NO2

Molecular Weight: 215.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride - 1779974-06-9

Specification

CAS No. 1779974-06-9
Molecular Formula C7H12ClF2NO2
Molecular Weight 215.62 g/mol
IUPAC Name methyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-2-3-10-4-7(5,8)9;/h5,10H,2-4H2,1H3;1H
Standard InChI Key RXEJWNVRNPRKKW-UHFFFAOYSA-N
SMILES COC(=O)C1CCNCC1(F)F.Cl
Canonical SMILES COC(=O)C1CCNCC1(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride belongs to the class of fluorinated heterocyclic compounds. The piperidine ring’s saturation distinguishes it from aromatic analogs like fluoropyridines, which are often synthesized via nucleophilic aromatic substitution . The compound’s IUPAC name reflects its substitution pattern: the 3,3-difluoro moiety, the 4-carboxylate methyl ester, and the hydrochloride counterion. Key structural descriptors include:

  • Molecular Formula: C7H12ClF2NO2\text{C}_7\text{H}_{12}\text{ClF}_2\text{NO}_2

  • Molecular Weight: 216 Da .

  • LogP: 0.44, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Polar Surface Area: 38 Ų, suggesting moderate solubility in aqueous environments .

The fluorine atoms at the 3-position introduce steric and electronic effects that influence binding to biological targets, such as the N-methyl-D-aspartate (NMDA) receptor . The hydrochloride salt enhances stability and solubility, making the compound preferable for pharmaceutical formulations.

Physicochemical and Pharmacokinetic Properties

The compound’s physicochemical profile, derived from commercial data , is critical for its application in drug development:

PropertyValueRelevance
LogP0.44Balances lipophilicity and solubility
Rotatable Bonds2Indicates molecular flexibility
Hydrogen Bond Donors1Impacts membrane permeability
Polar Surface Area38 ŲInfluences solubility and bioavailability

The moderate LogP and polar surface area suggest favorable absorption and distribution properties, aligning with its potential role in CNS-targeted therapies. The single hydrogen bond donor (from the hydrochloride) and two acceptors (ester carbonyl and fluorine) further modulate its pharmacokinetic behavior.

Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride is cited in patent literature as a precursor to NMDA receptor antagonists . NMDA receptors are implicated in neurological disorders such as depression, Alzheimer’s disease, and chronic pain. The 3,3-difluoropiperidine scaffold likely contributes to binding affinity by:

  • Steric Effects: Fluorine’s small size allows tight packing within receptor pockets.

  • Electronic Effects: The electron-withdrawing nature of fluorine modulates the basicity of the piperidine nitrogen, enhancing interactions with acidic residues in the receptor.

While the exact pharmacological data for this compound remain proprietary, its structural analogs demonstrate nanomolar affinity for the NR2B subunit of NMDA receptors, a promising target for non-opioid analgesics .

SupplierPurity (%)Pack SizePrice ($)Lead Time (Days)
Angene US95100 mg1805
ChemScene LLC951 g65915
BLD Pharmatech Co.955 g3,44130
Advanced ChemBlock Inc975 g2,77230

Higher purity grades (97%) command premium pricing, reflecting stringent quality controls for pharmaceutical applications. Suppliers in China offer competitive pricing but longer lead times (40–50 days), whereas U.S.-based vendors provide faster turnaround at higher costs.

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric fluorination methods to access enantiopure derivatives.

  • Target Validation: Elucidating the compound’s binding mode to NMDA receptors via crystallography or computational modeling.

  • Formulation Studies: Investigating salt forms beyond hydrochloride to enhance bioavailability.

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